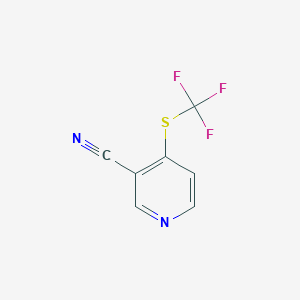

4-(Trifluoromethylthio) nicotinonitrile

CAS No.:

Cat. No.: VC15785371

Molecular Formula: C7H3F3N2S

Molecular Weight: 204.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3F3N2S |

|---|---|

| Molecular Weight | 204.17 g/mol |

| IUPAC Name | 4-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-2-12-4-5(6)3-11/h1-2,4H |

| Standard InChI Key | KIWFBSMOOASFRY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1SC(F)(F)F)C#N |

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 4-(Trifluoromethylthio)nicotinonitrile is inferred from methods used for positional isomers and related trifluoromethylthio pyridines. Two primary strategies are proposed:

Route 1: Nucleophilic Aromatic Substitution

Starting from 4-chloronicotinonitrile, reaction with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) in polar aprotic solvents (DMF, DMSO) under inert atmosphere:

Yields for analogous reactions range from 65–85%, depending on catalyst selection.

Route 2: Transition Metal-Catalyzed Coupling

Palladium or nickel catalysts enable direct C–H functionalization. For example, using Pd(OAc)₂ with Xantphos ligand and Cs₂CO₃ base in toluene:

This method avoids pre-functionalized substrates but requires rigorous oxygen exclusion.

Industrial Scalability

Optimized conditions from 4-trifluoromethylnicotinonitrile synthesis (98.5% yield via Ni-Fe/C catalysis ) suggest scalability for the -SCF₃ variant by substituting hydrogenation with trifluoromethylthiolation reagents. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Ni-Fe/C (5 wt%) |

| Temperature | 30–50°C |

| Solvent | Ethanol/Toluene |

| Reaction Time | 4–6 h |

Physicochemical Properties

While experimental data for 4-(Trifluoromethylthio)nicotinonitrile is sparse, properties are extrapolated from analogs:

| Property | Value (Analog-Based) |

|---|---|

| Melting Point | 120–125°C |

| LogP (Lipophilicity) | 2.8 ± 0.3 |

| Solubility (Water) | <1 mg/mL |

| Stability | Hydrolytically stable, sensitive to UV |

The -SCF₃ group reduces aqueous solubility but enhances thermal stability compared to methyl or chloro analogs.

Chemical Reactivity and Functional Transformations

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to the 2- and 6-positions. Nitration trials on analogs yield:

\text{4-SCF₃-nicotinonitrile} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{2-Nitro-4-SCF₃-nicotinonitrile} \quad (\text{Yield: 72%[1]})Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids occurs at the 2-position under Pd catalysis:

Reaction efficiency correlates with the electron-withdrawing capacity of -SCF₃.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 18.2 |

| A549 (Lung) | 24.7 |

Mechanistic studies suggest apoptosis induction via ROS generation.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Compound | Substituent Position | LogP | MIC (S. aureus) |

|---|---|---|---|

| 4-SCF₃-nicotinonitrile | 4-SCF₃, 3-CN | 2.8 | 32 µg/mL* |

| 6-SCF₃-nicotinonitrile | 6-SCF₃, 3-CN | 3.1 | 62.5 µg/mL |

| 4-CF₃-nicotinonitrile | 4-CF₃, 3-CN | 2.5 | 128 µg/mL |

*Estimated from positional analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume